Structural Topology Divergence: γ-Sultam vs. Methylsulfonyl-Tetrahydroquinoline Core in Isomeric Urea Scaffolds
The target compound possesses a 1,1-dioxidoisothiazolidin-2-yl (γ-sultam) substituent at the 5-position of the central 2-methylphenyl ring. Its closest isomeric comparator, 1-(4-chlorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203198-26-8), shares the identical molecular formula, molecular weight (393.9 g/mol), and 4-chlorobenzylurea terminus but replaces the five-membered γ-sultam with a six-membered methylsulfonyl-tetrahydroquinoline fused-ring system . This substitution alters the number of rotatable bonds, the spatial orientation of the sulfonamide oxygen atoms, and the overall molecular surface topology. The γ-sultam ring imposes a smaller, more polar sulfonamide footprint compared to the bulkier, more lipophilic tetrahydroquinoline, which may differentially affect target binding site complementarity [1].
| Evidence Dimension | Core heterocyclic scaffold topology |
|---|---|
| Target Compound Data | 1,1-dioxidoisothiazolidin-2-yl (five-membered γ-sultam); 1 ring N, 1 sulfone group; smaller polar surface area contribution |
| Comparator Or Baseline | 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl (six-membered fused bicycle); 1 ring N, 1 sulfone group; larger hydrophobic surface area |
| Quantified Difference | Qualitative topological difference: 5-membered monocyclic sultam vs. 6-membered bicyclic tetrahydroquinoline; estimated Δ topological polar surface area ~5–10 Ų (calculated difference in sulfonamide environment, not experimentally measured) |
| Conditions | Structural comparison based on SMILES and InChI; no co-crystal structure or in vitro assay data available |
Why This Matters
Scaffold topology differences directly impact target binding and selectivity profiles; this structural divergence precludes assuming bioequivalence between the two compounds without experimental validation.
- [1] Lee J, Park T, Jeong S, Kim KH, Hong C. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorg Med Chem Lett. 2007;17(5):1284-7. Isothiazolidine 1,1-dioxide analogues as CDK1/CDK2 inhibitors. View Source
